Dithiooxamide

Descripción

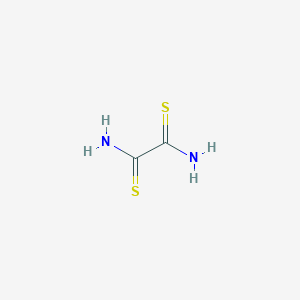

Structure

3D Structure

Propiedades

IUPAC Name |

ethanedithioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2S2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEGRYMCJYIXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020546 | |

| Record name | Dithiooxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid; [Merck Index] Red crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Rubeanic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOLS; INSOL IN ETHER, SOL IN CONCN SULFURIC ACID, SOL IN ACETONE & CHLOROFORM | |

| Record name | ETHANEDITHIOAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RED CRYSTALS OR CRYSTALLINE POWDER, ORANGE-RED POWDER | |

CAS No. |

79-40-3 | |

| Record name | Dithiooxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedithioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiooxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedithioamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dithiooxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithiooxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIOOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE28T8Z08D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHANEDITHIOAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: SUBLIMES | |

| Record name | ETHANEDITHIOAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dithiooxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiooxamide, also known as rubeanic acid, is a versatile organic compound with significant applications in analytical chemistry as a chelating agent and as a precursor in the synthesis of various heterocyclic compounds and coordination polymers. This technical guide provides a comprehensive overview of the primary synthesis pathways of this compound, with a focus on the reaction mechanism, experimental protocols, and quantitative analysis of various synthetic approaches. The information is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis of this important chemical intermediate.

Core Synthesis Pathway: Reaction of Cyanogen with a Sulfur Source

The most prevalent industrial method for the synthesis of this compound involves the reaction of cyanogen gas ((CN)₂) with a sulfur source, typically hydrogen sulfide (H₂S) or its salts. This reaction can be performed under both aqueous and anhydrous conditions, with the latter generally affording higher purity and yields.

Anhydrous Synthesis in the Presence of a Basic Catalyst

The preferred method for obtaining high-purity this compound is the reaction of gaseous cyanogen and gaseous hydrogen sulfide in a substantially anhydrous, inert organic solvent in the presence of a basic catalyst.[1] This method minimizes side reactions and simplifies product isolation.

Reaction:

(CN)₂ + 2 H₂S → C₂H₄N₂S₂

Key Parameters:

-

Reactants: Gaseous cyanogen and hydrogen sulfide, preferably in a stoichiometric ratio of approximately 1:2.[1]

-

Solvent: Inert organic solvents such as methanol, ethyl acetate, benzene, diethyl ether, acetone, and methylene chloride are suitable. Methanol and ethyl acetate have been shown to provide excellent yields.[1]

-

Catalyst: A variety of basic catalysts can be employed, including alkali metal cyanides (e.g., potassium cyanide), hydroxides, carbonates, and lower alcoholates. Primary, secondary, and tertiary aliphatic amines are also effective.[1]

-

Temperature: The reaction is typically conducted at temperatures ranging from -20°C to 100°C, with a preferred range of 10°C to 30°C for optimal purity and yield.[1]

-

Water Content: The reaction medium should be substantially anhydrous, containing at most about 1% water, as this compound is sensitive to water and can rapidly decompose or discolor in its presence.

Proposed Reaction Mechanism:

While the exact step-by-step mechanism is not extensively detailed in the literature, a plausible pathway involves the following steps, initiated by the basic catalyst:

-

Activation of Hydrogen Sulfide: The basic catalyst (B:) deprotonates hydrogen sulfide to generate the more nucleophilic hydrosulfide anion (HS⁻).

H₂S + B: ⇌ HS⁻ + BH⁺

-

Nucleophilic Attack on Cyanogen: The hydrosulfide anion acts as a nucleophile and attacks one of the electrophilic carbon atoms of the cyanogen molecule. This leads to the formation of an intermediate.

N≡C-C≡N + HS⁻ → [N≡C-C(S⁻)=NH]

-

Proton Transfer: The intermediate is protonated, likely by the protonated base (BH⁺) or another H₂S molecule, to form a stable intermediate.

-

Second Nucleophilic Attack: A second hydrosulfide anion attacks the remaining nitrile group in a similar fashion.

-

Final Product Formation: Subsequent proton transfer steps lead to the formation of this compound.

Caption: Proposed mechanism for the base-catalyzed synthesis of this compound.

Aqueous Synthesis

This compound can also be synthesized in an aqueous medium by reacting cyanogen with a water-soluble source of sulfhydrate ions. While this method avoids the need for anhydrous organic solvents, it often results in lower yields and less pure product due to the sensitivity of this compound to water.

Key Parameters:

-

Sulfur Source: Water-soluble sulfhydrates such as sodium sulfhydrate, potassium sulfhydrate, calcium sulfhydrate, magnesium sulfhydrate, and ammonium sulfhydrate can be used.

-

pH Control: The reaction is typically carried out at a pH between 6 and 10, with a preferred range of 7 to 9. The pH is maintained by the addition of a mineral acid.

-

Temperature: The reaction temperature is generally kept below 50°C.

Alternative Synthesis Pathway: From Cyanide Salts and Carbon Disulfide

An alternative route, particularly for the synthesis of N,N'-disubstituted dithiooxamides, involves the reaction of an alkali metal cyanide with carbon disulfide to form a cyanodithioformate intermediate. This intermediate is then reacted with primary or secondary amines.

Reaction Steps:

-

NaCN + CS₂ → NaSCSCN (Sodium cyanodithioformate)

-

NaSCSCN + 2 RNH₂ → RNHCSCSNHR + NaSH + HCN

This method is advantageous as it avoids the use of highly toxic cyanogen gas.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes data from a patented anhydrous synthesis method, demonstrating the impact of different catalysts and solvents on the reaction outcome.

| Test No. | Solvent | Catalyst | Catalyst Conc. (% w/w) | Temp. (°C) | Time (min) | Yield (%) | Product Appearance |

| 1 | Methanol | KCN | 0.5 | 20-25 | 60 | 85 | Orange-yellow crystals |

| 2 | Methanol | Triethylamine | 1.0 | 20-25 | 60 | 80 | Orange-yellow crystals |

| 3 | Ethyl Acetate | KCN | 0.5 | 20-25 | 60 | 90 | Orange-yellow crystals |

| 4 | Benzene | Triethylamine | 1.0 | 20-25 | 60 | 75 | Yellow powder |

| 5 | Diethyl Ether | Triethylamine | 1.0 | 20-25 | 60 | 60 | Yellow powder |

| 6 | Acetone | KCN | 0.5 | 20-25 | 60 | 88 | Orange-yellow crystals |

Data adapted from US Patent 3,385,890.

Experimental Protocols

General Protocol for Anhydrous Synthesis of this compound

This protocol is based on the procedures described in US Patent 3,385,890.

Materials:

-

Anhydrous inert organic solvent (e.g., methanol, ethyl acetate)

-

Basic catalyst (e.g., potassium cyanide, triethylamine)

-

Gaseous cyanogen

-

Gaseous hydrogen sulfide

-

Reaction vessel equipped with a stirrer, gas inlet tubes, and a cooling system

Procedure:

-

A solution of the basic catalyst in the chosen anhydrous solvent is prepared in the reaction vessel.

-

The solution is stirred while simultaneously introducing gaseous cyanogen and hydrogen sulfide at a controlled rate. The molar ratio of cyanogen to hydrogen sulfide should be maintained at approximately 1:2.

-

The reaction temperature is maintained between 10°C and 30°C using a cooling bath.

-

After the addition of the gases is complete (typically over a period of 30-90 minutes), the reaction mixture is stirred for an additional hour.

-

The precipitated this compound is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Caption: General experimental workflow for the anhydrous synthesis of this compound.

Protocol for Aqueous Synthesis of this compound

This protocol is based on the procedures described in US Patent 2,732,401.

Materials:

-

Water-soluble sulfhydrate (e.g., sodium sulfhydrate)

-

Gaseous cyanogen

-

Mineral acid (for pH adjustment)

-

Reaction vessel with vigorous stirring and cooling

Procedure:

-

An aqueous solution of the sulfhydrate is prepared in the reaction vessel.

-

Gaseous cyanogen is passed through the vigorously stirred solution.

-

The pH of the reaction mixture is maintained between 7 and 9 by the controlled addition of a mineral acid.

-

The reaction temperature is kept below 50°C by cooling.

-

The precipitated bright orange crystals of this compound are collected by filtration, washed with water, and dried. A yield of 61.3% has been reported using this method.

Side Reactions and Impurities

The synthesis of this compound is often accompanied by side reactions, particularly in aqueous or non-optimized conditions, leading to the formation of impurities and lower yields. While the exact structures of all side products are not extensively documented in readily available literature, the sensitivity of this compound to water suggests that hydrolysis products are a likely source of contamination. The presence of excess base or elevated temperatures can also promote polymerization or decomposition of the starting materials and the product. The anhydrous method with a basic catalyst was specifically developed to minimize these side reactions and obtain a purer product.

Conclusion

The synthesis of this compound is a well-established industrial process, with the reaction of cyanogen and hydrogen sulfide in an anhydrous, base-catalyzed system being the most efficient and high-yielding method. This technical guide has provided a detailed overview of the synthesis pathways, a plausible reaction mechanism, quantitative data on reaction yields, and detailed experimental protocols. For researchers and professionals in drug development, a thorough understanding of these synthetic details is crucial for the efficient and pure production of this important chemical building block. Further research into the precise nature of the side products formed under various conditions could lead to even more optimized and controlled synthetic procedures.

References

Unveiling the Three-Dimensional Architecture of Dithiooxamide: A Technical Guide to its Crystal Structure

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure of dithiooxamide, also known as rubeanic acid, has been compiled for researchers, scientists, and professionals in drug development. This document details the precise atomic arrangement of this scientifically significant molecule, offering valuable insights for fields ranging from materials science to medicinal chemistry.

This compound (C₂H₄N₂S₂), a compound known for its strong chelating properties, has a well-defined three-dimensional structure in its crystalline state. This guide summarizes the key crystallographic data, outlines the experimental procedures used for its determination, and visualizes the intricate workflow of crystal structure analysis.

Crystallographic Data of this compound

The seminal work on the crystal structure of this compound was published by P. J. Wheatley in 1965 in the Journal of the Chemical Society. The analysis, conducted using three-dimensional X-ray diffraction methods, revealed that this compound crystallizes in the triclinic system. A key finding of this study is the presence of two independent, non-equivalent molecules within the asymmetric unit of the crystal lattice. Both molecules are centrosymmetric.

The crystallographic parameters determined in this study are summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 5.858 Å |

| b | 10.757 Å |

| c | 3.936 Å |

| α | 92° 30' |

| β | 102° 45' |

| γ | 96° 1' |

| Z | 2 |

| R-factor | 7.1% |

Table 1: Unit Cell Parameters and Crystallographic Data for this compound. [1]

The structure was solved with a final R-factor of 7.1%, indicating a high degree of accuracy in the determined atomic positions. The presence of two distinct molecules suggests subtle differences in their immediate crystalline environment.

Molecular Geometry: Bond Lengths and Angles

The precise measurement of bond lengths and angles within the this compound molecules provides critical information about its electronic structure and conformation. The tables below present the intramolecular dimensions for the two non-equivalent molecules as determined by Wheatley.

Molecule 1 (origin at 0, 0, 0)

| Bond | Length (Å) | Angle | Degrees |

| C(1) - C(1') | 1.538 | S(1) - C(1) - N(1) | 124.9° |

| C(1) - S(1) | 1.657 | S(1) - C(1) - C(1') | 119.8° |

| C(1) - N(1) | 1.323 | N(1) - C(1) - C(1') | 115.3° |

Table 2: Bond Lengths and Angles for Molecule 1 of this compound. [1]

Molecule 2 (origin at 1/2, 1/2, 1/2)

| Bond | Length (Å) | Angle | Degrees |

| C(2) - C(2') | 1.533 | S(2) - C(2) - N(2) | 125.4° |

| C(2) - S(2) | 1.668 | S(2) - C(2) - C(2') | 121.2° |

| C(2) - N(2) | 1.309 | N(2) - C(2) - C(2') | 113.4° |

Table 3: Bond Lengths and Angles for Molecule 2 of this compound. [1]

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, which is of particular importance in the pharmaceutical industry. While polymorphism is a common phenomenon in organic molecules, a comprehensive search of crystallographic databases did not yield definitive structural data for any other polymorphs of this compound beyond the one detailed by Wheatley.

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of a small molecule like this compound involves a series of well-defined experimental steps. The following protocol is a generalized representation of the methodology typically employed.

Crystal Growth and Selection

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For this compound, single crystals can be obtained by recrystallization from a suitable solvent, such as pyridine.[1] The ideal crystal for analysis should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and free from defects.

X-ray Data Collection

A selected single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. For the structure determination of this compound, copper Kα radiation (λ = 1.5418 Å) was used.[1] The crystal is rotated, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.

Data Processing

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal, which leads to the assignment of the space group. The intensities of the diffracted X-rays are also measured and corrected for various experimental factors.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. For small molecules like this compound, direct methods are commonly used to solve the phase problem and generate an initial electron density map.

Structure Refinement

The initial model of the crystal structure is refined against the experimental diffraction data. This iterative process involves adjusting the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor.

Visualizing the Workflow

The logical progression of steps in a single-crystal X-ray diffraction experiment can be visualized as a clear workflow.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

This technical guide provides a foundational understanding of the crystal structure of this compound, offering valuable data and procedural insights for the scientific community. The detailed structural information is crucial for computational modeling, understanding intermolecular interactions, and designing new materials and pharmaceuticals.

References

Spectroscopic Properties of Dithiooxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dithiooxamide, also known as rubeanic acid, is a versatile organic compound with the chemical formula C₂H₄N₂S₂. It is the sulfur analog of oxamide and is recognized for its potent chelating properties, making it a valuable reagent in analytical chemistry for the detection and quantification of metal ions such as copper, cobalt, and nickel.[1][2] Beyond its analytical applications, this compound serves as a crucial building block in the synthesis of various organic molecules, including cyclen and thiazolothiazole-linked porous organic polymers.[1][3] Its utility extends to the pharmaceutical sector, where it acts as a precursor in the synthesis of compounds targeting specific biological pathways.[4] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, presenting key data, detailed experimental protocols, and visualizations of its applications and analytical workflows.

Core Spectroscopic Data

The unique structural features of this compound give rise to characteristic spectroscopic signatures. The following tables summarize the key quantitative data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima for this compound are presented below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |

| Ethanol | 265, 345 | Not specified | Sadtler Research Laboratories |

Table 1: UV-Vis Absorption Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The principal absorption bands for this compound are detailed in the following table. The spectrum is characterized by strong absorptions corresponding to N-H and C=S stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3350 - 3150 | N-H stretch | Strong, broad |

| 1600 - 1500 | N-H bend | Medium |

| 1400 - 1300 | C-N stretch | Medium |

| 850 - 750 | C=S stretch | Strong |

Table 2: Key Infrared Absorption Bands of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| DMSO-d₆ | 8.5 (approx.) | Broad singlet | 4H | NH₂ |

¹³C NMR Spectroscopy

| Solvent | Chemical Shift (δ, ppm) | Assignment |

| DMSO-d₆ | 195 (approx.) | C=S |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following sections provide step-by-step protocols for the key experiments cited.

UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Spectroscopic grade ethanol

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in spectroscopic grade ethanol. A typical concentration is in the micromolar range.

-

Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.

-

Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the reference beam of the spectrophotometer. Record a baseline spectrum to subtract the solvent absorbance.

-

Sample Measurement: Rinse a quartz cuvette with a small amount of the this compound solution before filling it. Place the sample cuvette in the sample beam of the spectrophotometer.

-

Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm) and record the absorbance spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes the analysis of solid this compound using an ATR-FTIR spectrometer.

Materials:

-

This compound (solid powder)

-

ATR-FTIR spectrometer

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Spectrum: With the clean and dry ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal using a clean spatula.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Spectrum Collection: Collect the FTIR spectrum of the sample. The typical range is 4000-400 cm⁻¹.

-

Data Processing: Process the collected spectrum, which may include baseline correction and smoothing, to clearly identify the absorption peaks.

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of deuterated solvent in an NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve a homogeneous field, which is critical for high-resolution spectra.

-

¹H Spectrum Acquisition:

-

Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

Integrate the signals and determine their multiplicities.

-

-

¹³C Spectrum Acquisition:

-

Set the appropriate acquisition parameters for ¹³C NMR, which typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Logical Relationships and Applications

While this compound is not prominently featured in complex biological signaling pathways in the literature, its chemical properties define its significant roles in various scientific and industrial domains. The following diagram illustrates the logical relationships between the properties of this compound and its key applications.

The strong chelating nature of this compound, stemming from its sulfur and nitrogen atoms, leads to the formation of stable, often colored, complexes with metal ions. This property is the foundation of its use in analytical chemistry for the qualitative and quantitative determination of metals. The reactive thioamide functional groups allow this compound to participate in various condensation reactions, making it a valuable building block in organic synthesis. This synthetic utility is harnessed in materials science for the creation of novel polymers and in pharmaceutical development, where it serves as a precursor for more complex, biologically active molecules.

References

The Coordination Chemistry of Dithiooxamide: A Theoretical and Experimental Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Metal Binding Properties of Dithiooxamide and Its Implications for Biological Applications

Abstract

This compound (DTO), a versatile bidentate ligand, has garnered significant interest in coordination chemistry due to its ability to form stable complexes with a wide array of transition metal ions. The unique electronic and structural properties of these complexes, stemming from the presence of both nitrogen and sulfur donor atoms, make them promising candidates for applications in materials science and, notably, in the field of drug development. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of this compound-metal binding. It is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the properties of these coordination compounds. This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and explores the potential biological mechanisms of action, including the inhibition of key cellular signaling pathways.

Theoretical Study of this compound-Metal Binding

The coordination of this compound to metal centers is a subject of considerable theoretical interest. Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to elucidate the nature of the metal-ligand bond, predict the stability of the resulting complexes, and interpret their spectroscopic properties.

Tautomerism and Coordination Modes

This compound can exist in three tautomeric forms: the dithione, thione-thiol, and dithiol forms. The dithione form is the most stable in the free ligand. Upon coordination to a metal ion, deprotonation can occur, leading to coordination via the sulfur and/or nitrogen atoms. The specific coordination mode is influenced by factors such as the nature of the metal ion, the pH of the medium, and the presence of other ligands in the coordination sphere. Computational studies on related thioamides have shown that the thione tautomer tends to lead to octahedral geometries, while the thiol form can favor square-planar arrangements in complexes of metals like Cu(II) and Ni(II).

Computational Approaches to Metal Binding

DFT calculations are a powerful tool for investigating the binding of this compound to metal ions. These studies typically involve geometry optimization of the ligand and the metal complex, followed by calculation of the binding energy. The binding energy (ΔE_binding) is calculated as the difference between the total energy of the complex and the sum of the energies of the isolated metal ion and the ligand:

ΔE_binding = E_complex - (E_metal + E_ligand)

Natural Bond Orbital (NBO) analysis is another valuable computational tool that can be used to understand the nature of the metal-ligand bond. NBO analysis provides information about the charge transfer between the ligand and the metal, as well as the hybridization of the orbitals involved in bonding.

Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra (UV-Vis) of the complexes, aiding in the interpretation of experimental data and the assignment of electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands.

Quantitative Data on this compound-Metal Complexes

Quantitative data on the stability and properties of this compound-metal complexes are crucial for understanding their behavior in solution and for designing applications.

Stability and Formation Constants

Table 1: Representative Spectroscopic and Magnetic Data for this compound-Metal Complexes

| Complex | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) (ν(C=S), ν(M-N), ν(M-S)) | UV-Vis λ_max (nm) |

| [Ni(H₂dto)₂]Cl₂ | ~150-170 (in DMSO) | Diamagnetic | ~850, ~480, ~330 | ~470, ~650 |

| [Cu(H₂dto)₂]Cl₂ | ~140-160 (in DMSO) | ~1.7-1.9 | ~840, ~470, ~320 | ~420, ~600 |

| [Co(H₂dto)₂]Cl₂ | ~130-150 (in DMSO) | ~4.3-5.2 | ~845, ~475, ~325 | ~550, ~680 |

Note: The data in this table are approximate values compiled from various sources on this compound and related thioamide complexes and should be considered as representative examples.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to study the redox behavior of this compound-metal complexes. The electrochemical properties are of interest for applications in catalysis and for understanding the potential for redox cycling in biological systems. Studies on polynuclear nickel complexes with this compound as a bridging ligand have revealed reversible redox processes, indicating electronic communication between the metal centers through the this compound bridge[2].

Experimental Protocols

This section provides generalized protocols for the synthesis and characterization of this compound-metal complexes. Researchers should consult specific literature for detailed procedures for particular complexes.

General Synthesis of this compound-Metal Complexes

The synthesis of this compound-metal complexes is typically a straightforward procedure involving the reaction of a metal salt with this compound in a suitable solvent.

Materials:

-

This compound (DTO)

-

Metal salt (e.g., NiCl₂·6H₂O, CuSO₄·5H₂O, CoCl₂·6H₂O)

-

Solvent (e.g., ethanol, methanol, DMSO, water)

Procedure:

-

Dissolve this compound in the chosen solvent. Gentle heating may be required to aid dissolution.

-

In a separate flask, dissolve the metal salt in the same or a miscible solvent.

-

Slowly add the metal salt solution to the this compound solution with constant stirring.

-

The reaction mixture may be stirred at room temperature or refluxed for a period of time (typically 1-4 hours) to ensure complete reaction.

-

The resulting precipitate of the metal complex is collected by filtration.

-

The precipitate is washed with the solvent and then with a low-boiling point solvent like diethyl ether to facilitate drying.

-

The complex is dried in a desiccator or under vacuum.

Characterization Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of this compound to the metal ion. Key vibrational bands to monitor include the ν(C=S) stretching frequency, which typically shifts upon coordination, and the appearance of new bands in the far-IR region corresponding to ν(M-N) and ν(M-S) vibrations.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in the complex. The appearance of new absorption bands in the visible region upon complexation is indicative of d-d transitions and/or ligand-to-metal charge transfer (LMCT) bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes. Changes in the chemical shifts of the protons and carbons of this compound upon coordination provide evidence of complex formation.

-

Elemental Analysis: Elemental analysis (C, H, N, S) is used to determine the empirical formula of the synthesized complex.

-

Molar Conductivity Measurements: Molar conductivity measurements in a suitable solvent (e.g., DMSO, DMF) are used to determine whether the complex is an electrolyte or non-electrolyte.

-

Magnetic Susceptibility Measurements: Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.

-

Cyclic Voltammetry (CV): CV is employed to study the redox properties of the complexes. A typical setup involves a three-electrode system with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a solution of the complex with a supporting electrolyte.

Relevance to Drug Development

The unique chemical properties of this compound-metal complexes, particularly their ability to chelate metal ions and participate in redox reactions, make them intriguing candidates for therapeutic applications. While direct research on the biological activities of this compound-metal complexes is emerging, significant insights can be drawn from the extensive studies on the structurally related dithiocarbamate-metal complexes.

Potential Mechanisms of Action

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[2][3] Constitutive activation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases. Dithiocarbamate-metal complexes are potent inhibitors of NF-κB activation[2]. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is essential for the activation of NF-κB. Given the structural similarity, it is hypothesized that this compound-metal complexes may also exert their biological effects through the inhibition of this key signaling pathway.

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis. Inhibition of the proteasome is a validated strategy in cancer therapy. Dithiocarbamate-metal complexes have been shown to be potent inhibitors of the proteasome, leading to the accumulation of pro-apoptotic proteins and the induction of cancer cell death. This inhibition is another potential mechanism through which this compound-metal complexes could exert their anticancer effects.

Future Directions

The field of this compound-metal complexes holds considerable promise for drug development. Future research should focus on:

-

Systematic Synthesis and Screening: A broader range of this compound-metal complexes should be synthesized and screened for their biological activities against various cancer cell lines and other disease models.

-

Detailed Mechanistic Studies: In-depth studies are needed to confirm the inhibition of the NF-κB and proteasome pathways by this compound-metal complexes and to identify other potential molecular targets.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Computational modeling can be used to establish relationships between the structural features of the complexes and their biological activity, guiding the design of more potent and selective therapeutic agents.

-

In Vivo Studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy and safety.

Conclusion

This compound is a versatile ligand that forms stable and structurally diverse complexes with transition metals. This technical guide has provided an overview of the theoretical underpinnings of this compound-metal binding, a summary of key quantitative data, generalized experimental protocols, and an exploration of the potential relevance of these complexes to drug development. While further research is needed to fully elucidate the therapeutic potential of this compound-metal complexes, the existing knowledge on related dithiocarbamate systems provides a strong rationale for their continued investigation as a novel class of therapeutic agents. The information presented herein aims to serve as a valuable resource for researchers and professionals working at the interface of coordination chemistry and medicinal chemistry.

References

Computational Chemistry Studies of Dithiooxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiooxamide (DTO), also known as rubeanic acid, is a versatile organic compound with the chemical formula C₂H₄N₂S₂. It is the sulfur analog of oxamide and is well-recognized for its strong chelating properties, particularly towards transition metals. This characteristic has led to its use in various applications, including analytical chemistry for the detection of metal ions and as a precursor in the synthesis of coordination polymers and other complex molecules. The rich chemistry of this compound, including its tautomeric forms and reactivity, makes it a subject of significant interest for computational investigation.

This technical guide provides a comprehensive overview of the computational chemistry studies performed on this compound. It summarizes key findings on its molecular structure, vibrational properties, electronic characteristics, and tautomerism. Furthermore, it details the computational methodologies employed in these studies and presents visual workflows for understanding key molecular processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound and related compounds.

Molecular Structure and Geometry

The molecular geometry of this compound has been investigated using various computational methods, primarily Density Functional Theory (DFT). These studies provide detailed insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and reactivity.

Computational Data

The optimized geometrical parameters of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory, are summarized in the table below. These values are in good agreement with experimental data and provide a reliable representation of the molecule's structure in the gas phase.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Length (Å) | C=S | 1.65 |

| C-C | 1.45 - 1.54 | |

| C-N | ~1.33 | |

| Bond Angle (º) | S-C-C | ~125 |

| S-C-N | ~124 | |

| C-C-N | ~111 | |

| H-N-C | ~120 | |

| Dihedral Angle (º) | S-C-C-S | 180 (trans) |

Note: The values presented are approximate and can vary slightly depending on the specific computational method and basis set used. The C-C bond distance falls within the typical range for C(sp²)-C(sp²) single bonds, suggesting minimal electronic delocalization between the two thioamide moieties in the ground state[1].

Tautomerism

This compound can exist in different tautomeric forms, primarily the dithione, thione-thiol, and dithiol forms. Computational studies have been instrumental in determining the relative stabilities of these tautomers. The dithione form is generally found to be the most stable in the gas phase.

The tautomerization process involves intramolecular proton transfer. The energy barrier for this process can be calculated using computational methods to understand the kinetics of the tautomeric equilibrium.

Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for characterizing the structure and bonding of molecules. Computational methods can predict the vibrational frequencies and normal modes of this compound, aiding in the interpretation of experimental spectra. DFT calculations at the B3LYP level with basis sets such as 6-311+G(d,p) have been shown to provide theoretical spectra that are in good agreement with experimental data.

The table below presents a selection of characteristic calculated vibrational frequencies for the thioamide group of this compound and the typical shifts observed upon coordination to a metal ion.

| Vibrational Mode | Description | Free this compound (cm⁻¹) | This compound Complex (cm⁻¹) |

| Thioamide I | δ(NH₂) + ν(C=S) | ~1589 | Shift to lower frequency |

| Thioamide II | ν(C-N) + δ(NH₂) | ~1431 | Splitting into two bands |

| Thioamide III | ν(C-N) + ν(C-S) | ~1197 | Splitting into two bands |

| Thioamide IV | ν(C=S) | ~837 | Red shift |

Note: The calculated frequencies are typically scaled by an empirical factor (e.g., 0.96) to better match experimental values. The shifts in vibrational frequencies upon complexation provide valuable information about the coordination mode of the this compound ligand.

Electronic Properties

The electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and polarizability.

Computational studies, often employing DFT and Time-Dependent DFT (TD-DFT), have been used to calculate these properties. For this compound and related dithione ligands, the frontier orbitals are found to have significant sulfur character[1].

| Property | Calculated Value (eV) |

| HOMO Energy | Varies with method |

| LUMO Energy | Varies with method |

| HOMO-LUMO Gap | ~3.0 - 4.0 |

Note: The HOMO-LUMO gap can be influenced by substituents and the surrounding environment. A smaller gap generally indicates higher chemical reactivity[2][3].

Reaction Mechanisms: A Computational Workflow

Computational chemistry is a powerful tool for elucidating reaction mechanisms. While detailed step-by-step mechanisms for all reactions of this compound are not extensively documented in the literature from a computational standpoint, a general workflow for studying such reactions, for instance, its complexation with a metal ion like copper, can be outlined.

Experimental Protocols: Computational Methodologies

The computational studies of this compound and its derivatives predominantly employ Density Functional Theory (DFT) due to its balance of accuracy and computational cost.

Geometry Optimization and Vibrational Analysis

A typical protocol for geometry optimization and frequency calculation involves the following steps:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or PySCF is commonly used.

-

Method: The B3LYP hybrid functional is a popular choice for DFT calculations on organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p) or 6-311++G(d,p), is frequently employed to provide a good description of the electronic structure, including polarization and diffuse functions.

-

Input File Preparation: The molecular structure of this compound is first built and pre-optimized using a molecular editor. An input file is then generated specifying the desired calculation type (Opt for optimization and Freq for frequency), the theoretical method, and the basis set.

-

Execution: The calculation is run on a high-performance computing cluster.

-

Analysis: The output file is analyzed to confirm that the geometry has converged to a minimum (no imaginary frequencies) and to obtain the optimized coordinates, energies, and vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Tautomerism and Reaction Pathways

To study tautomerism or reaction mechanisms, the following additional steps are typically performed:

-

Structure Definition: The structures of all relevant species (reactants, products, intermediates, and transition states) are defined.

-

Transition State Search: For reactions, a transition state (TS) search is performed using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

-

Frequency Calculation at TS: A frequency calculation is performed on the optimized TS geometry to confirm that it is a true first-order saddle point (i.e., has exactly one imaginary frequency).

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to connect the transition state to the corresponding reactants and products on the potential energy surface, confirming the reaction pathway.

-

Energy Profile: The relative energies of all stationary points (reactants, intermediates, transition states, and products) are calculated to construct the reaction energy profile.

Conclusion

Computational chemistry provides invaluable insights into the molecular properties and reactivity of this compound. Through methods like Density Functional Theory, researchers can accurately predict its geometry, vibrational spectra, and electronic structure. Furthermore, computational studies are essential for understanding complex phenomena such as tautomerism and reaction mechanisms at a molecular level. The methodologies and findings summarized in this guide offer a solid foundation for future research and development involving this important chelating agent. As computational resources and methods continue to advance, we can expect even more detailed and predictive studies on this compound and its diverse applications.

References

An In-Depth Technical Guide to the Electrochemical Behavior of Dithiooxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiooxamide (DTO), also known as rubeanic acid, is a sulfur-containing organic compound with the chemical formula C₂H₄N₂S₂. It is the sulfur analog of oxamide and is recognized for its strong chelating properties with various metal ions.[1] In recent years, DTO has garnered significant interest in the field of electrochemistry, primarily as a surface modifier for electrodes to enhance their sensitivity and selectivity for the detection of various analytes.[2] This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows.

Electrochemical Behavior of this compound

The electrochemical characteristics of this compound are influenced by the solvent system, electrode material, and the presence of other chemical species. The majority of detailed electrochemical studies on DTO have been conducted in non-aqueous media, where it exhibits distinct redox properties.

Cyclic Voltammetry in Non-Aqueous Media

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of chemical species. For this compound, CV studies have been instrumental in understanding its electrochemical signature.

A key study investigated the electrochemical behavior of a 1 mM solution of this compound in acetonitrile (MeCN) containing 100 mM tetrabutylammonium tetrafluoroborate (TBATFB) as the supporting electrolyte.[2] The cyclic voltammogram was recorded using a glassy carbon electrode (GCE) at a scan rate of 100 mV·s⁻¹.

Table 1: Summary of a Cyclic Voltammetry Experiment of this compound in Acetonitrile

| Parameter | Value |

| Analyte | This compound (DTO) |

| Concentration | 1 mM |

| Solvent | Acetonitrile (MeCN) |

| Supporting Electrolyte | 100 mM Tetrabutylammonium tetrafluoroborate (TBATFB) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Scan Rate | 100 mV·s⁻¹ |

| Potential Range | 0.0 mV to +800 mV |

Note: Specific peak potential values from the voltammogram were not explicitly stated in the source material but the voltammogram itself is available in the cited literature for analysis.

The electrochemical process observed in the CV is attributed to the oxidation of the this compound molecule. The exact mechanism of this oxidation in non-aqueous media has not been fully elucidated in the available literature but is believed to involve the thioamide functional groups.

Electrochemical Behavior in Aqueous Media

Detailed studies on the fundamental electrochemical behavior of this compound in aqueous solutions are less prevalent in the reviewed literature. However, it is known that the properties of thioamides, in general, are pH-dependent. The acidity of the thioamide N-H groups and the potential for hydrolysis can influence the redox processes. One study on the voltammetric behavior of rubeanic acid (this compound) at a mercury electrode in a pH 10.0 borate buffer reported two reduction peaks. The first peak was attributed to the formation of HgS, and the second, weaker peak was not identified. Further research is required to fully characterize the cyclic voltammetry of this compound across a range of pH values in aqueous solutions on common solid electrodes like glassy carbon and platinum.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the electrochemical analysis of this compound, primarily focusing on the preparation of DTO-modified electrodes, a common application.

Preparation of a this compound-Modified Glassy Carbon Electrode

This protocol details the steps for modifying a glassy carbon electrode with this compound, a procedure used to create a sensor for other analytes.

Materials:

-

Glassy Carbon Electrode (GCE)

-

This compound (DTO)

-

Acetonitrile (MeCN), analytical grade

-

Tetrabutylammonium tetrafluoroborate (TBATFB)

-

Alumina slurry (1.0 µm, 0.3 µm, and 0.05 µm)

-

Microcloth pads

-

Deionized water

-

Isopropyl alcohol (IPA)

-

Potentiostat/Galvanostat system with a three-electrode cell (working, counter, and reference electrodes)

Procedure:

-

Electrode Polishing:

-

Polish the GCE with 1.0 µm and 0.3 µm alumina slurry on separate microcloth pads to achieve a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water.

-

Perform a final polishing step with 0.05 µm alumina slurry.

-

Rinse again with deionized water.

-

-

Electrode Cleaning:

-

Sonicate the polished GCE in deionized water for 5 minutes.

-

Sonicate the GCE in a 1:1 (v/v) mixture of isopropyl alcohol and acetonitrile for 5 minutes.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrochemical Modification:

-

Prepare a 1 mM solution of DTO in acetonitrile containing 100 mM TBATFB.

-

Assemble a three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/Ag⁺ (10 mM AgNO₃ in MeCN) as the reference electrode.

-

Immerse the electrodes in the DTO solution.

-

Perform cyclic voltammetry by scanning the potential from 0.0 mV to +800 mV for 20 cycles at a scan rate of 100 mV·s⁻¹.

-

-

Final Preparation:

-

After modification, rinse the DTO-modified GCE (DTO/GCE) with fresh acetonitrile to remove any non-adsorbed DTO.

-

The modified electrode is now ready for characterization and use.

-

Characterization of the DTO-Modified Electrode

The successful modification of the electrode surface can be confirmed using electrochemical techniques such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS) with a known redox probe.

Cyclic Voltammetry Characterization:

-

Aqueous Medium: Record the cyclic voltammogram of a solution containing 1.0 mM K₃[Fe(CN)₆] in a suitable aqueous buffer (e.g., pH 2.0 Britton-Robinson buffer) using the bare GCE and the DTO/GCE. A change in the peak currents and peak-to-peak separation for the Fe(CN)₆³⁻/⁴⁻ redox couple will indicate a change in the electrode surface properties.

-

Non-Aqueous Medium: Record the cyclic voltammogram of a solution containing 1.0 mM ferrocene in acetonitrile with 100 mM TBATFB using the bare GCE and the DTO/GCE. Changes in the ferrocene/ferrocenium redox peaks will confirm the surface modification.

Electrochemical Impedance Spectroscopy (EIS) Characterization:

-

Perform EIS in a solution containing an equimolar mixture of 1.0 mM K₃[Fe(CN)₆] and K₄[Fe(CN)₆] in 0.1 M KCl.

-

Record the Nyquist plots for both the bare GCE and the DTO/GCE.

-

An increase in the charge-transfer resistance (Rct), represented by a larger semicircle in the Nyquist plot, for the DTO/GCE compared to the bare GCE indicates that the DTO layer is impeding the electron transfer of the redox probe, thus confirming the surface modification.

Visualizations

Workflow for this compound-Modified Electrode Preparation and Characterization

The following diagram illustrates the general workflow for the preparation and subsequent electrochemical characterization of a this compound-modified glassy carbon electrode.

References

Dithiooxamide Coordination Chemistry with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiooxamide (H₂dto), also known as rubeanic acid, is a versatile organic ligand that has garnered significant interest in the field of coordination chemistry. Its ability to form stable complexes with a wide array of transition metals has led to the development of novel materials with diverse applications, ranging from catalysis to analytical chemistry and, notably, in the realm of medicinal chemistry and drug development. The unique electronic and structural properties of this compound, stemming from its thioamide functional groups, allow for various coordination modes, resulting in a rich and varied coordination chemistry. This guide provides a comprehensive overview of the coordination chemistry of this compound with transition metals, with a focus on synthesis, structural characterization, and potential applications in drug development.

Coordination Modes of this compound

This compound can exist in different tautomeric forms and can coordinate to metal centers in several ways, acting as a neutral ligand or as a dianionic ligand (dto²⁻) after deprotonation of the amide protons. The most common coordination modes involve the sulfur and nitrogen atoms, leading to the formation of stable chelate rings. These modes include κ(S,N)-chelation, κ(S,S)-chelation, and κ(N,N)-chelation, as well as bridging modes that give rise to polynuclear complexes.[1] The specific coordination mode adopted is influenced by factors such as the nature of the transition metal, the reaction conditions, and the presence of ancillary ligands.[2]

Synthesis of this compound-Transition Metal Complexes

The synthesis of this compound-metal complexes is typically achieved through the reaction of a transition metal salt with this compound in a suitable solvent. The choice of solvent, temperature, and pH can significantly influence the nature of the resulting complex. In many cases, a base is added to facilitate the deprotonation of this compound.[2]

General Experimental Protocol for Synthesis

The following protocol provides a general framework for the synthesis of a this compound-transition metal complex. Researchers should optimize the specific conditions for their target complex.

-

Preparation of Reactants:

-

Dissolve the transition metal salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O) in a suitable solvent (e.g., ethanol, methanol, acetonitrile).

-

Dissolve this compound in a separate portion of the same or a miscible solvent. Gentle heating may be required to aid dissolution.

-

-

Reaction:

-

Slowly add the this compound solution to the stirred solution of the metal salt at a controlled temperature (e.g., room temperature or reflux).

-

If deprotonation of the ligand is desired, a base (e.g., triethylamine, sodium hydroxide) is added dropwise to the reaction mixture. The formation of a precipitate often indicates complex formation.

-

-

Isolation and Purification:

-

After the reaction is complete (typically monitored by TLC or color change), the reaction mixture is cooled.

-

The solid product is collected by vacuum filtration and washed with the solvent to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from an appropriate solvent or solvent mixture.

-

-

Characterization:

-

The synthesized complex is then characterized using various analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine its structure and purity.

-

Structural Characterization and Quantitative Data

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional structure of this compound-metal complexes. This technique provides valuable information on bond lengths, bond angles, and coordination geometries.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for this compound-Nickel(II) Complexes

| Complex | Ni-S (Å) | Ni-N (Å) | S-C (Å) | C-N (Å) | C-C (Å) | ∠S-Ni-N (°) |

| --INVALID-LINK--₂[1] | 2.189 | 1.897 | 1.723 | 1.301 | 1.489 | 86.5 |

| --INVALID-LINK--₂[1] | 2.164 | 2.083 | 1.712 | 1.309 | 1.502 | - |

| Typical ranges from various sources | 2.1-2.3 | 1.8-2.1 | 1.6-1.8 | 1.2-1.4 | 1.4-1.6 | 85-90 |

dppe = 1,2-bis(diphenylphosphino)ethane; dppp = 1,3-bis(diphenylphosphino)propane

Applications in Drug Development

The unique structural features and reactivity of this compound-transition metal complexes make them promising candidates for various applications in drug development. Their biological activity is often attributed to the coordinated metal ion, the ligand itself, or the complex as a whole.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound and its derivatives when complexed with transition metals. The chelation of the metal ion can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes. Once inside the cell, the complex can interfere with essential biological processes, such as enzyme activity or DNA replication, leading to microbial cell death. Complexes of Co(II) and Ni(II) with this compound-derived ligands have shown activity against bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.

Anticancer Activity

The development of novel metal-based anticancer agents is a significant area of research aimed at overcoming the limitations of existing platinum-based drugs. This compound and related dithiocarbamate complexes have shown promising anticancer activity. The mechanism of action is often multifactorial and can involve the induction of apoptosis, inhibition of key enzymes like thioredoxin reductase, and interaction with DNA. The lipophilic nature of these complexes can lead to their accumulation in cancer cells.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dithiooxamide

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of dithiooxamide, also known as rubeanic acid. Intended for researchers, scientists, and professionals in drug development, this document details the compound's structural characteristics, physical constants, solubility, and spectral data. It explores its chemical behavior, focusing on its significant role as a chelating agent and a versatile building block in organic synthesis. Detailed experimental protocols for its synthesis, purification, and application in metal ion detection are provided, supplemented by visualizations to elucidate key processes and relationships.

Chemical Structure and Identifiers

This compound is the sulfur analog of oxamide and is recognized for its potent metal-chelating capabilities.[1]

-

CAS Number: 79-40-3

-

Molecular Formula: C₂H₄N₂S₂

-

Molecular Weight: 120.20 g/mol

-

SMILES: C(=S)(C(=S)N)N

-

InChI Key: OAEGRYMCJYIXQT-UHFFFAOYSA-N

Physical Properties

This compound is a stable, orange to red crystalline solid at room temperature. Its high melting point is attributed to its layer structure and intermolecular hydrogen bonding.

| Property | Value | Source(s) |

| Appearance | Orange to red crystalline powder. | |

| Melting Point | ≥300 °C (lit.); decomposes at ≈200-245 °C. | |

| Boiling Point | 287.76 °C (estimate). | |

| Density | 1.353 - 1.523 g/cm³ (estimate). | |

| pKa | 10.62 - 10.89. | |

| Vapor Pressure | 0.0197 mmHg at 25°C (estimate). | |

| Crystal Structure | Planar trans heavy-atom configuration. |

Solubility Data

The solubility of this compound is a critical parameter for its application in various analytical and synthetic procedures.

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble / Insoluble. | |

| Ethanol | Soluble (40 mg/10 mL). | |

| Ether | Insoluble. | |

| Acetone | Soluble. | |

| Chloroform | Soluble. | |

| Conc. H₂SO₄ | Soluble (forms a red solution). |

Spectral Data

Spectroscopic data provide insight into the molecular structure and electronic properties of this compound.

| Technique | Description | Source(s) |

| Infrared (IR) | Spectra are consistent with a planar, trans heavy-atom structure. Characteristic peaks correspond to N-H, C-N, and C=S vibrational modes. | |

| UV-Vis | Spectral data is available in standard databases. | |

| ¹H NMR | Proton NMR spectral data has been documented. | |

| Mass Spectrometry | GC-MS data is available for mass analysis. |

Chemical Properties and Reactivity

5.1 Chelation and Complex Formation

This compound is a powerful chelating agent, forming stable and vividly colored complexes with various metal ions. This property is the basis for its widespread use in analytical chemistry for the detection and quantification of metals.

-

Copper (Cu²⁺): Forms a dark green, highly stable complex that precipitates even from mildly acidic solutions.

-

Cobalt (Co²⁺): Forms a brownish-red complex, requiring a buffered medium for precipitation.

-

Nickel (Ni²⁺): Forms a violet complex, also requiring a buffered medium for precipitation.

-

Other Metals: It also reacts with palladium, platinum, and silver in strongly acidic solutions to form precipitates. With ruthenium, it forms a blue, water-soluble complex suitable for spectrophotometric analysis.

5.2 Use in Organic Synthesis

This compound is a valuable precursor in the synthesis of various organic molecules and polymers.

-

Heterocycle Synthesis: It serves as a building block for the synthesis of the macrocycle cyclen. It also condenses with acid chlorides to produce thiazoles.

-

Polymer Chemistry: It is used to prepare thiazolothiazole-linked porous organic polymers and chelating resins when reacted with formaldehyde.

-

Thiolating Agent: In a notable discovery, this compound was found to function as a stable, odorless, and efficient thiolating agent for reacting with various halides.

Experimental Protocols

6.1 Synthesis of this compound

A common laboratory and industrial synthesis involves the reaction of cyanogen gas with a sulfhydrate source.

-

Protocol: Gaseous cyanogen is passed through a vigorously agitated aqueous solution of sodium sulfhydrate. The pH of the reaction mixture is carefully maintained between 6 and 10 (ideally 7-9) through the controlled addition of a mineral acid, such as HCl. The reaction temperature should be kept below 50°C. The resulting orange-red this compound product precipitates from the solution and is collected by filtration, followed by washing with water to remove impurities.

6.2 Purification Protocol

For high-purity applications, this compound can be purified by recrystallization followed by sublimation.

-

Protocol: Crude this compound is dissolved in a minimal amount of hot ethanol. The solution is allowed to cool slowly to form crystals, which are then collected. For further purification, the crystallized product is sublimed under high vacuum.

6.3 Protocol for Qualitative Detection of Copper(II)

This protocol leverages the formation of the characteristic dark green copper-rubeanate complex.

-

Sample Preparation: Prepare a slightly acidic aqueous solution of the sample to be tested. If the sample is neutral or basic, add a few drops of dilute mineral acid (e.g., 0.1 M HCl).

-

Reagent Addition: Add a few drops of a saturated ethanolic solution of this compound to the sample solution.

-

Observation: The immediate formation of a dark green to black precipitate indicates the presence of copper(II) ions.

Applications

The unique properties of this compound lend it to a variety of applications across different scientific fields.

-

Analytical Chemistry: It is a primary reagent for the qualitative detection and quantitative precipitation of copper, cobalt, and nickel. It is also utilized in the spectrophotometric determination of ruthenium and osmium.

-

Materials Science: this compound is a precursor for creating photonic and electroactive materials. It is also used to synthesize specialized porous organic polymers and chelating resins for selective ion separation, such as for silver.

-

Organic Synthesis: It is a key intermediate in the synthesis of N,N'-disubstituted dithiooxamides, thiazoles, and macrocycles like cyclen.

-

Industrial Uses: It functions as a corrosion inhibitor and as a stabilizer for ascorbic acid solutions.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: The compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.

-

GHS Classification: It is classified with the GHS07 "Exclamation mark" pictogram.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment: Standard PPE, including gloves, safety glasses, and a dust mask, is recommended during handling.

References

A Technical Guide to Optimizing the Synthesis of Dithiooxamide for Enhanced Yield and Purity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiooxamide, also known as rubeanic acid, is a versatile organic compound with significant applications in analytical chemistry, coordination chemistry, and as a precursor in the synthesis of various heterocyclic compounds. Its utility, particularly in the detection and quantification of metal ions, necessitates the availability of high-purity material. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, with a focus on strategies to improve both reaction yield and product purity. Detailed experimental protocols for synthesis and purification are presented, alongside a comparative analysis of different methodologies. Furthermore, this guide proposes a plausible reaction mechanism and outlines a general method for purity assessment by High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a bidentate chelating ligand that forms intensely colored complexes with various metal ions, making it a valuable reagent in analytical chemistry. The efficiency and accuracy of these analytical methods are directly dependent on the purity of the this compound used. Moreover, in its application as a building block for more complex molecules, the presence of impurities can lead to undesirable side reactions and a decrease in the overall yield of the target compound. Therefore, the development of synthetic protocols that deliver high yields of high-purity this compound is of paramount importance. This guide explores the key parameters influencing the synthesis and purification of this compound, providing a practical resource for researchers in both academic and industrial settings.

Synthetic Methodologies for this compound

The most prevalent methods for the synthesis of this compound involve the reaction of cyanogen with a source of sulfide ions. Two primary approaches have been developed: an aqueous-based synthesis and a non-aqueous approach. A third, less common method, involves the reaction of sodium cyanide with carbon disulfide to form a dithiocarbamate intermediate, which can then be used to produce N,N'-disubstituted dithiooxamides.

Aqueous Synthesis from Cyanogen and Sodium Sulfhydrate

This method involves passing gaseous cyanogen into an aqueous solution of a sulfhydrate, such as sodium sulfhydrate (NaSH).[1] The reaction is typically carried out at a controlled pH and temperature to optimize the yield and minimize the formation of byproducts.